7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.: 371226-15-2
Cat. No.: VC20115421
Molecular Formula: C18H21N5O3
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 371226-15-2 |
|---|---|
| Molecular Formula | C18H21N5O3 |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C18H21N5O3/c1-3-22-15(19)12(17(24)20-8-6-10-26-2)11-13-16(22)21-14-7-4-5-9-23(14)18(13)25/h4-5,7,9,11,19H,3,6,8,10H2,1-2H3,(H,20,24) |
| Standard InChI Key | RONDZKWDQFQLNH-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=C(C1=N)C(=O)NCCCOC)C(=O)N3C=CC=CC3=N2 |
Introduction
Synthesis Methods
The synthesis of triazatricyclo compounds typically involves multiple steps, including condensation reactions under controlled conditions. Techniques such as continuous flow synthesis can enhance yield and purity while using environmentally friendly solvents.
Synthesis Steps:
-
Starting Materials: Appropriate organic compounds are selected based on the desired structure.
-
Reaction Conditions: Controlled temperature, solvent choice, and pH are crucial for optimizing reaction outcomes.
-
Techniques: Continuous flow synthesis is often employed for industrial scalability.
Biological and Chemical Applications
Triazatricyclo compounds are of interest in both organic synthesis and pharmaceutical development due to their potential biological activities. They can interact with enzymes or receptors, modulating biological effects, which makes them significant in medicinal chemistry research.
Potential Applications:
-
Pharmaceutical Development: Investigated for their interactions with biological targets.
-
Organic Synthesis: Used as building blocks for more complex molecules.
Data Table: Comparison of Related Triazatricyclo Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| N-ethyl-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | C18H21N5O3 | 355.4 | Tricyclic structure, imino and carbonyl groups |
| Ethyl 6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | C19H23N5O4 | Not specified | Ethoxypropyl and methyl substituents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume